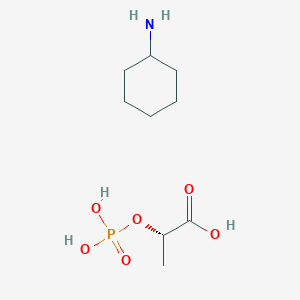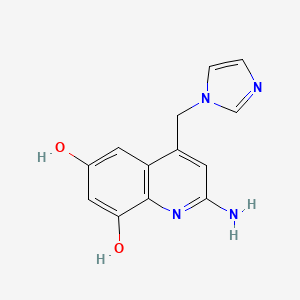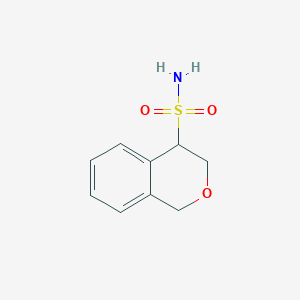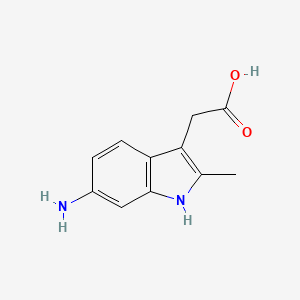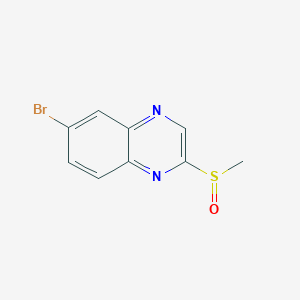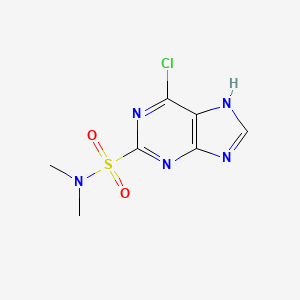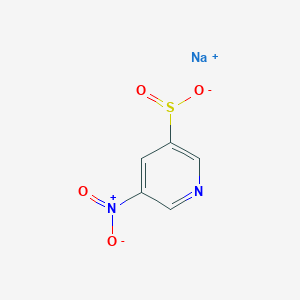
Sodium 5-nitropyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-nitropyridine-3-sulfinate is an organosulfur compound that features a nitro group and a sulfinate group attached to a pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential utility in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitropyridine-3-sulfinate typically involves the nitration of pyridine followed by sulfonation. The nitration process introduces a nitro group at the desired position on the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels, ensuring the efficient conversion of starting materials to the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is used in biochemical studies to investigate the role of sulfinate groups in biological systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 5-nitropyridine-3-sulfinate involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. The sulfinate group can donate electrons, making it a good nucleophile, while the nitro group can withdraw electrons, making the compound an effective electrophile. These properties enable it to participate in a variety of chemical reactions, targeting different molecular pathways .
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Compared to other sulfinate compounds, sodium 5-nitropyridine-3-sulfinate is unique due to the presence of both a nitro group and a pyridine ring. This combination enhances its reactivity and allows for more diverse chemical transformations. Additionally, the pyridine ring provides aromatic stability, making it a more robust compound for various applications .
Eigenschaften
Molekularformel |
C5H3N2NaO4S |
|---|---|
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
sodium;5-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)4-1-5(12(10)11)3-6-2-4;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
UXNXPXRDWHLBQJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)

